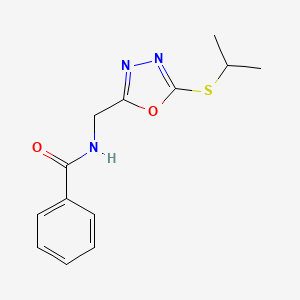

N-((5-(isopropylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Propriétés

IUPAC Name |

N-[(5-propan-2-ylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9(2)19-13-16-15-11(18-13)8-14-12(17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJUTGXAHHREIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(isopropylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Introduction of the isopropylthio group: This step involves the substitution of a suitable leaving group on the oxadiazole ring with an isopropylthiol reagent.

Attachment of the benzamide moiety: The final step involves the coupling of the substituted oxadiazole with a benzoyl chloride derivative under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-(isopropylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted benzamides or oxadiazoles.

Applications De Recherche Scientifique

N-((5-(isopropylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-((5-(isopropylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide: Similar structure but with a thiadiazole ring and trifluoromethyl substitution.

N-(5-(isopropylthio)-1,3,4-oxadiazol-2-yl)benzamide: Lacks the methyl group on the benzamide moiety.

Uniqueness

N-((5-(isopropylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The isopropylthio group enhances its lipophilicity, while the oxadiazole ring provides stability and potential for diverse chemical modifications.

Activité Biologique

N-((5-(isopropylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and comparisons with related compounds.

Structure and Synthesis

This compound consists of a benzamide core linked to a 1,3,4-oxadiazole ring substituted with an isopropylthio group. The synthesis typically involves:

- Formation of the 1,3,4-oxadiazole ring through cyclization of a hydrazide with a carboxylic acid derivative.

- Introduction of the isopropylthio group via substitution reactions.

- Coupling with benzoyl chloride to form the final benzamide product.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antifungal Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit promising antifungal properties. In one study evaluating a series of benzamides with the oxadiazole structure:

- Tested Fungi : Botrytis cinerea, Fusarium graminearum, Marssonina mali, and Thanatephorus cucumeris.

- Results : Compounds showed significant inhibition rates against Botrytis cinerea, with some derivatives outperforming standard fungicides like pyraclostrobin at concentrations of 100 mg/L. For instance, one compound demonstrated an inhibition rate of 84.4% compared to 81.4% for pyraclostrobin .

| Compound | Inhibition Rate (%) at 100 mg/L | EC50 (μg/mL) |

|---|---|---|

| 10a | 84.4 | 14.44 |

| 10d | 83.6 | - |

| 10e | 83.3 | - |

| Pyraclostrobin | 81.4 | - |

Toxicity Assessment

The acute toxicity of this compound was assessed using zebrafish embryos. The compound exhibited low toxicity with an LC50 value indicating it is relatively safe for use in biological applications .

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for fungal growth or cancer cell proliferation.

- Receptor Binding : The oxadiazole ring and benzamide moiety can participate in hydrogen bonding and hydrophobic interactions with target receptors or enzymes.

Case Studies and Research Findings

- Antifungal Studies : A series of derivatives were synthesized and tested against various fungi, showing that modifications to the benzamide structure significantly influenced antifungal activity.

- Comparative Studies : Similar compounds were evaluated for their biological activity; for instance, N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide showed different activity profiles compared to this compound due to the presence of different functional groups.

Q & A

Q. What are the optimal synthetic routes for N-((5-(isopropylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of thiosemicarbazide intermediates under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

Functionalization : Introduction of the isopropylthio group via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–80°C) and anhydrous solvents like DMF or THF .

Benzamide linkage : Amide coupling using reagents like EDC/HOBt or DCC in dichloromethane (DCM) .

Purity Assurance :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Purify via column chromatography or recrystallization.

- Confirm purity (>95%) using HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (absence of extraneous peaks) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons), isopropylthio group (δ 1.2–1.4 ppm for CH₃), and benzamide carbonyl (δ 165–170 ppm) .

- Infrared (IR) Spectroscopy : Identify C=O stretch (~1660 cm⁻¹), C=N (~1510 cm⁻¹), and S-H (if present, ~2650 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Elemental Analysis : Confirm C, H, N, S composition within ±0.4% deviation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

- Antimicrobial Activity :

- Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .

- Anticancer Screening :

- MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .

- Enzyme Inhibition :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity Verification : Re-analyze disputed batches via HPLC and NMR to rule out impurities (>98% purity required) .

- Assay Standardization :

- Use identical cell lines/passage numbers and culture conditions (e.g., RPMI-1640 vs. DMEM).

- Validate protocols with reference compounds (e.g., cisplatin for cytotoxicity) .

- Mechanistic Studies :

Q. What strategies optimize reaction yields during derivatization of the oxadiazole core?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of the isopropylthio group .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings or CuI for click chemistry .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate cyclization steps and improve yields by 20–30% .

Q. How do structural modifications (e.g., isopropylthio vs. methylthio substituents) influence bioactivity?

Methodological Answer:

- SAR Studies :

- Synthesize analogs with varying substituents (e.g., methylthio, phenylthio) using parallel synthesis .

- Compare logP values (HPLC-based) to assess hydrophobicity and membrane permeability .

- Test bioactivity in dose-response assays (0.1–100 µM).

- Computational Modeling :

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

Methodological Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

- Proteomics : SILAC labeling and LC-MS/MS to quantify protein expression changes (e.g., Bcl-2/Bax ratio) .

- In Vivo Models :

- Xenograft studies in nude mice (oral dosing, 10–50 mg/kg) with tumor volume monitoring .

- Pharmacokinetics: Measure plasma half-life (t₁/₂) and bioavailability via LC-MS .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .

- Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance water solubility .

- Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm size, characterized via DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.